Ethyl azocan-1-ylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

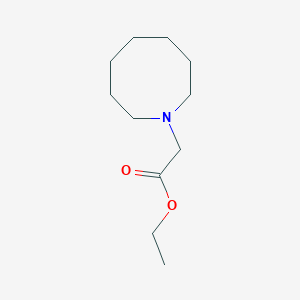

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(azocan-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-14-11(13)10-12-8-6-4-3-5-7-9-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTSPTLYTRBYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl azocan-1-ylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl azocan-1-ylacetate, a valuable intermediate in medicinal chemistry and drug development. The document details a robust and efficient synthetic protocol for the N-alkylation of azocane. Furthermore, it outlines the analytical techniques for the structural elucidation and purity assessment of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel therapeutic agents incorporating the azocane scaffold.

Introduction: The Significance of the Azocane Moiety

Azocane, an eight-membered saturated nitrogen-containing heterocycle, is a structural motif of increasing interest in medicinal chemistry.[1] Its incorporation into molecular frameworks can significantly influence the physicochemical and pharmacological properties of a compound, such as its lipophilicity, metabolic stability, and receptor-binding affinity. This compound serves as a key building block for the introduction of the azocane ring, providing a reactive handle for further chemical transformations in the development of novel drug candidates.

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is most effectively achieved through the nucleophilic substitution of ethyl chloroacetate with azocane (also known as heptamethyleneimine). This bimolecular nucleophilic substitution (SN2) reaction is a well-established and reliable method for the N-alkylation of secondary amines.[2]

Reaction Rationale and Mechanistic Insight

The core of this synthesis is the reaction between the nucleophilic nitrogen atom of the azocane ring and the electrophilic carbon of ethyl chloroacetate. The presence of a mild base, such as potassium carbonate, is crucial for deprotonating the secondary amine, thereby enhancing its nucleophilicity and facilitating the displacement of the chloride leaving group.[2] Acetonitrile is an excellent solvent choice for this reaction due to its polar aprotic nature, which effectively solvates the reactants and promotes the SN2 pathway.

Caption: SN2 mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general method for the N-alkylation of cycloamines.[2]

Materials:

-

Azocane (Heptamethyleneimine)

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

10% Hydrochloric acid (HCl) solution

-

20% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of azocane (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a 10% HCl solution to remove any unreacted amine.

-

Neutralize the acidic aqueous layer with a 20% Na₂CO₃ solution and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the azocane ring and the ethyl acetate moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.3 | Singlet | 2H | N-CH₂ -COO- |

| ~2.7 | Multiplet | 4H | -N-CH₂ - (protons on carbons adjacent to nitrogen) |

| ~1.5-1.7 | Multiplet | 10H | -CH₂ - protons of the azocane ring |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C =O (Ester carbonyl) |

| ~60 | -O-CH₂ -CH₃ |

| ~58 | N-CH₂ -COO- |

| ~55 | -N-CH₂ - (carbons adjacent to nitrogen) |

| ~27-29 | -CH₂ - carbons of the azocane ring |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920-2850 | Strong | C-H stretching (alkane) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1200-1100 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectral Data:

-

Molecular Formula: C₁₁H₂₁NO₂

-

Molecular Weight: 199.29 g/mol

-

Expected Molecular Ion Peak (M⁺): m/z = 199

The fragmentation pattern would likely involve the loss of the ethyl group (-CH₂CH₃, m/z = 29) or the ethoxy group (-OCH₂CH₃, m/z = 45), and characteristic fragmentation of the azocane ring.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via N-alkylation of azocane. The provided protocol, along with the outlined characterization techniques, offers a comprehensive framework for researchers to prepare and validate this important chemical intermediate. The straightforward nature of the synthesis and the utility of the product as a scaffold for further derivatization underscore its value in the field of drug discovery and development.

References

-

Saleh, N., et al. (2017). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° CBQ. [Link]

Sources

An In-Depth Technical Guide to Ethyl azocan-1-ylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl azocan-1-ylacetate, a promising heterocyclic compound with significant potential in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and analytical chemistry, this document details the compound's chemical properties, a robust synthetic protocol, and an exploration of its reactivity and metabolic profile. This guide is intended to empower researchers with the foundational knowledge required to effectively utilize this compound in their discovery and development workflows.

Introduction: The Significance of the Azocane Scaffold

The azocane ring, a saturated eight-membered nitrogen-containing heterocycle, is a key structural motif in a variety of biologically active natural products and synthetic molecules.[1][2] Derivatives of azocane have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, neuroprotective, antibacterial, and antiviral properties.[3][4] The conformational flexibility of the eight-membered ring allows for diverse spatial arrangements of substituents, enabling fine-tuning of interactions with biological targets. The incorporation of an ethyl acetate moiety onto the azocane nitrogen introduces a versatile functional group that can modulate physicochemical properties and serve as a handle for further chemical modifications. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in drug discovery, influencing formulation, pharmacokinetics, and pharmacodynamics. While experimental data for this specific molecule is not extensively published, reliable computational predictions provide valuable insights into its key characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₂ | [5][6] |

| Molecular Weight | 199.29 g/mol | [5] |

| CAS Number | 91370-40-0 | [3] |

| Boiling Point (Predicted) | 267.9 ± 23.0 °C | [3] |

| Density (Predicted) | 0.962 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 7.53 ± 0.20 | [3] |

| Appearance | Colorless to pale yellow oil (predicted) | Inferred |

| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, tetrahydrofuran) (predicted) | [7] |

Note: Predicted values are computationally derived and should be confirmed by experimental analysis.

Synthesis and Purification

The synthesis of this compound can be reliably achieved through the N-alkylation of azocane (also known as heptamethyleneimine) with an appropriate ethyl haloacetate. The following protocol is based on well-established procedures for the N-alkylation of secondary amines.[2][8][9]

Synthetic Workflow

Sources

- 1. 1182749-44-5|EThyl azocan-1-yl(oxo)acetate|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 91370-40-0 [m.chemicalbook.com]

- 4. Azocan-1-ylacetic acid (805180-08-9) for sale [vulcanchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound [biogen.es]

- 7. ethyl 2-(2-oxopyrrolidin-1-yl)acetate; CAS No.: 61516-73-2 [chemshuttle.com]

- 8. reaction with ethyl chloroacetate - ACS Community [communities.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl azocan-1-ylacetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, the precise characterization of novel molecular entities is paramount. Ethyl azocan-1-ylacetate, a promising scaffold in the synthesis of various biologically active compounds, necessitates a comprehensive understanding of its structural and electronic properties. This technical guide, prepared for the discerning scientific professional, provides a detailed exposition of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this document delves into the causal relationships behind experimental choices and offers a self-validating framework for the protocols described, ensuring scientific integrity and reproducibility.

Molecular Structure and Significance

This compound, with the chemical formula C₁₁H₂₁NO₂, features an eight-membered azocane (heptamethyleneimine) ring N-substituted with an ethyl acetate group. The unique conformational flexibility of the azocane ring, coupled with the reactive ester functionality, makes this molecule a versatile building block in organic synthesis. Its structural motif is of significant interest in the development of novel therapeutic agents, particularly in the realm of enzyme inhibitors and receptor modulators.

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Synthesis of this compound: A Methodological Approach

The synthesis of this compound is typically achieved through the N-alkylation of azocane (also known as heptamethyleneimine) with an appropriate ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This bimolecular nucleophilic substitution (SN2) reaction is a robust and widely employed method for the formation of C-N bonds.

Experimental Protocol: N-Alkylation of Azocane

Materials:

-

Azocane (Heptamethyleneimine)

-

Ethyl chloroacetate (or ethyl bromoacetate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of azocane (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents). The potassium carbonate acts as a base to neutralize the hydrohalic acid byproduct of the reaction, driving the equilibrium towards the product.

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature. The slight excess of the alkylating agent ensures complete consumption of the starting amine.

-

Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating to reflux may be applied.

-

Workup: Upon completion of the reaction, filter the mixture to remove the potassium carbonate and any salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any remaining acidic impurities and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections provide a detailed analysis of the expected NMR, IR, and MS data, drawing parallels with the known spectral features of ethyl acetate for the interpretation of the ester moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the azocane ring and the ethyl acetate group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.1 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl protons. This is consistent with the quartet observed around 4.1 ppm in ethyl acetate. |

| ~ 3.3 | Singlet | 2H | N-CH₂ -COO- | The methylene protons adjacent to the nitrogen and the carbonyl group are expected to appear as a singlet in the downfield region due to the electron-withdrawing effects of both functionalities. |

| ~ 2.7 - 2.9 | Multiplet | 4H | -N-CH₂ - (azocane ring) | The methylene protons on the carbons directly attached to the nitrogen of the azocane ring will be deshielded and appear as a multiplet. |

| ~ 1.5 - 1.7 | Multiplet | 10H | -CH₂ - (azocane ring) | The remaining methylene protons of the azocane ring will appear as a complex multiplet in the aliphatic region. |

| ~ 1.2 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. This is consistent with the triplet observed around 1.3 ppm in ethyl acetate. |

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 | C =O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~ 60 | -O-CH₂ -CH₃ | The carbon of the methylene group attached to the oxygen of the ester is deshielded. |

| ~ 55 - 60 | N-CH₂ -COO- & -N-CH₂ - (azocane ring) | The carbons directly attached to the nitrogen atom are deshielded and appear in this region. |

| ~ 25 - 30 | -CH₂ - (azocane ring) | The remaining methylene carbons of the azocane ring appear in the typical aliphatic region. |

| ~ 14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group appears in the upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~ 2920 - 2850 | C-H stretch | Aliphatic | Characteristic stretching vibrations of the C-H bonds in the azocane ring and ethyl group. |

| ~ 1735 | C=O stretch | Ester | A strong and sharp absorption band characteristic of the carbonyl group in an ester. This is a key diagnostic peak. |

| ~ 1240 | C-O stretch | Ester | A strong absorption corresponding to the stretching of the C-O single bond of the ester. |

| ~ 1180 | C-N stretch | Tertiary Amine | Stretching vibration of the C-N bond in the azocane ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| m/z | Fragment Ion | Interpretation |

| 199 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of this compound. |

| 126 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate radical. |

| 112 | [Azocane]⁺ | Fragmentation leading to the azocane ring cation. |

| 88 | [CH₂COOC₂H₅]⁺ | Fragment corresponding to the ethyl acetate moiety. |

| 45 | [OC₂H₅]⁺ | Ethoxy group fragment. |

The following diagram provides a workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining a robust synthetic protocol with a detailed analysis of predicted NMR, IR, and MS spectra, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity. The principles and methodologies outlined herein are designed to uphold the highest standards of scientific rigor and to facilitate the advancement of research in drug discovery and development.

References

- A technical guide to the spectroscopic data of this compound is not readily available in a single comprehensive source.

-

Spectra of ethyl acetate. (n.d.). Retrieved from [Link]]

An In-depth Technical Guide on the Stability and Reactivity of the Azocane Ring in Ethyl azocan-1-ylacetate

This guide provides a comprehensive technical analysis of the azocane ring's stability and reactivity, specifically within the molecular framework of Ethyl azocan-1-ylacetate. It is intended for researchers, scientists, and professionals in drug development who are engaged with the synthesis, conformational analysis, and application of medium-sized heterocyclic compounds.

Introduction: The Enigmatic Nature of Medium-Sized Rings

Medium-sized rings, encompassing structures with 8 to 11 atoms, occupy a unique and challenging space in organic chemistry. The azocane ring, a seven-carbon, one-nitrogen saturated heterocycle, is a prime example of this class.[1] Unlike their smaller, more rigid counterparts (e.g., pyrrolidine, piperidine) or larger, more flexible macrocycles, azocanes exhibit a delicate balance of conformational flexibility and significant ring strain. This inherent strain, a combination of angle, torsional, and transannular interactions, profoundly influences their stability and dictates their chemical reactivity.[2][3][4] The introduction of an N-substituent, such as the ethyl acetate group in this compound, further modulates these properties, offering a handle for fine-tuning the molecule's behavior. A thorough understanding of these conformational and electronic factors is paramount for the rational design and synthesis of novel therapeutic agents and functional materials incorporating the azocane scaffold.[5]

Part 1: Conformational Landscape and Inherent Strain of the Azocane Ring

The stability of the azocane ring is intrinsically linked to its complex conformational isomerism. Unlike the well-defined chair conformation of cyclohexane, azocane can adopt several low-energy conformations, including boat-chair and twist-chair forms. The energetic landscape of these conformers is governed by a combination of strain elements:

-

Angle Strain: While less severe than in small rings like cyclopropane, the bond angles in an eight-membered ring can deviate from the ideal sp³ tetrahedral angle of 109.5°, contributing to the overall ring strain.[3][6]

-

Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms. The puckered conformations of azocane help to alleviate some of this strain by staggering these bonds.[7]

-

Transannular Strain (Prelog Strain): A hallmark of medium-sized rings, this is the steric repulsion between non-adjacent atoms that are forced into close proximity across the ring.[8][9] In the azocane ring, this often involves repulsive interactions between hydrogen atoms on opposite sides of the ring. This strain is a major contributor to the overall instability of medium-sized rings and can significantly influence their reactivity.[10]

The presence of the nitrogen heteroatom introduces additional complexity. The nitrogen lone pair occupies a specific spatial orientation in each conformer, influencing its basicity and nucleophilicity. Furthermore, the barrier to nitrogen inversion can, in some cases, be coupled with the ring inversion process.

Dynamic Conformational Exchange

At room temperature, the azocane ring in this compound is not static but exists as a dynamic equilibrium of interconverting conformers. This rapid exchange is often observable in NMR spectroscopy as broad signals.[10]

Caption: A streamlined workflow for NMR-based conformational analysis.

Probing Reactivity: A Representative N-Alkylation Reaction

The nucleophilicity of the azocane nitrogen can be assessed by studying its reaction with a standard electrophile, such as methyl iodide.

Protocol for N-Alkylation:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile).

-

Addition of Electrophile: Add methyl iodide (1.1 equivalents) to the solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Workup and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting quaternary ammonium salt can be purified by recrystallization.

-

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Table 1: Comparative Reactivity Data

| Amine | Relative Rate of N-Alkylation | pKa of Conjugate Acid |

| Pyrrolidine | High | ~11.3 |

| Piperidine | Medium | ~11.1 |

| Azocane (unsubstituted) | Low | ~10.8 |

| This compound | Very Low | (Predicted to be <10.8) |

Note: The relative rates are qualitative and depend on specific reaction conditions. The pKa values are approximate.

This data illustrates the trend of decreasing reactivity with increasing ring size and the deactivating effect of the N-substituent.

Conclusion

The azocane ring in this compound presents a fascinating case study in the chemistry of medium-sized heterocycles. Its stability is a delicate balance of various strain factors, leading to a dynamic conformational landscape. The reactivity of the molecule is governed by the interplay of the nitrogen's inherent nucleophilicity, the steric and electronic effects of the N-substituent, and the drive to relieve ring strain. A thorough understanding of these principles, gained through a combination of advanced spectroscopic techniques and carefully designed reactivity studies, is crucial for harnessing the potential of azocane-containing molecules in medicinal chemistry and materials science.

References

- Fiveable. Transannular Strain Definition - Organic Chemistry Key Term.

- DuEPublico - Uni DUE. Transannular interactions in medium-ring carbocycles.

- PubMed. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures.

- Wikipedia. Prelog strain.

- Benchchem. Technical Support Center: Managing Transannular Interactions in Medium-Sized Rings.

- PubMed Central.

- CSIRO Publishing. Compounds of amine-substituted cyclic amines synthesis and structures.

- PubMed. Conformational study of eight-membered diazocine turn mimics by two-dimensional NMR spectroscopy.

- ResearchGate. Compounds of amine-substituted cyclic amines: synthesis and structures.

- YouTube. What Are Cyclic Amines? - Chemistry For Everyone.

- The Journal of Organic Chemistry.

- N-oxides of some N-benzyl azacycloalkanes.

- Wikipedia. Ring strain.

- Fundamentals of Organic Chemistry. 2.10 Stability of Cycloalkanes: Ring Strain.

- Chemistry LibreTexts. 4.2: Ring Strain and the Structure of Cycloalkanes.

- Chemistry LibreTexts. 4.6: Cycloalkanes and Ring Strain.

- Australian Journal of Chemistry. Compounds of amine-substituted cyclic amines: synthesis and structures.

- Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo.

- Wikipedia. Azocane.

- Chemistry LibreTexts. Ring Strain and the Structure of Cycloalkanes.

- Journal of the Chemical Society, Perkin Transactions 2. The conformational analysis of saturated heterocycles. Part 101. 1,3-Diazacyclohexanes and 1-thia-3-azacyclohexanes.

- PubMed Central. Azadistibiridines and stabilised-iminobismuthane: reactivity of small inorganic rings in heavy main group chemistry.

- ESA-IPB.

- Synthesis of aryl azides and vinyl azides.

- YouTube. 05.03 General Reactivity of Amines.

- Organic Chemistry 1: An open textbook. 3.7.

- Vulcanchem. Azocan-1-ylacetic acid - 805180-08-9.

- Journal of the Chemical Society, Perkin Transactions 2. The conformational analysis of saturated heterocycles. Part 100. 1-Oxa-3-azacyclohexanes.

- BIOGEN Científica.

- ResearchGate. Naturally occurring compounds containing the azocane ring.

- MDPI. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 1: The Five-Membered Ring.

- ResearchGate. Ring‐expansion of 7 to azocanes 11 with various nucleophiles. [a]....

- YouTube.

Sources

- 1. Azocane - Wikipedia [en.wikipedia.org]

- 2. Ring strain - Wikipedia [en.wikipedia.org]

- 3. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. Prelog strain - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of Ethyl azocan-1-ylacetate in Common Organic Solvents

Foreword: Navigating the Solubility Landscape for Novel Molecular Entities

In the realm of drug discovery and development, understanding the physicochemical properties of a novel molecular entity is paramount. Among these, solubility stands out as a critical determinant of a compound's journey from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive exploration of the solubility of Ethyl azocan-1-ylacetate, a heterocyclic compound with potential applications in medicinal chemistry. While specific solubility data for this compound is not extensively documented in public literature, this whitepaper will equip researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies to predict, determine, and apply its solubility profile. By synthesizing established principles of physical chemistry with robust experimental protocols, we aim to provide a self-validating system for characterizing this and other novel compounds.

Introduction to this compound: A Compound of Interest

This compound (CAS No: 91370-40-0) is an organic compound featuring an eight-membered azocane ring functionalized with an ethyl acetate group at the nitrogen atom. Its molecular formula is C₁₁H₁₉NO₃. The presence of both a bulky, largely non-polar cyclic amine structure and a polar ester group suggests a nuanced solubility profile that will be highly dependent on the chosen solvent. The parent compound, Azocan-1-ylacetic acid, is known to be soluble in polar organic solvents, providing a preliminary indication of the potential behavior of its ethyl ester derivative.[1] A thorough understanding of its solubility is crucial for its synthesis, purification, formulation, and ultimately, its potential biological activity.

The Theoretical Underpinnings of Solubility: A Predictive Framework

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[2][3] To predict the solubility of this compound, we must consider its molecular structure in the context of various solvent properties.

Key Molecular Features of this compound:

-

Azocane Ring: A large, saturated heterocyclic amine ring that contributes significant non-polar character.

-

Tertiary Amine: The nitrogen atom can act as a hydrogen bond acceptor.

-

Ethyl Ester Group: This functional group introduces polarity and potential for dipole-dipole interactions and hydrogen bonding (with the carbonyl oxygen as an acceptor).

Solvent Selection Rationale:

The choice of solvents for solubility determination should span a wide range of polarities and chemical classes to build a comprehensive profile.[4][5] The selection should also consider practical aspects relevant to drug development, such as toxicity, boiling point for ease of removal, and compatibility with downstream processes.[6][7][8]

Table 1: Physicochemical Properties of Selected Common Organic Solvents

| Solvent | Chemical Class | Polarity Index | Boiling Point (°C) | Density (g/mL) | Key Interactions |

| Non-Polar | |||||

| n-Hexane | Alkane | 0.1 | 69 | 0.655 | Van der Waals forces |

| Toluene | Aromatic | 2.4 | 111 | 0.867 | Van der Waals, π-π stacking |

| Polar Aprotic | |||||

| Diethyl Ether | Ether | 2.8 | 34.6 | 0.713 | Dipole-dipole, H-bond acceptor |

| Ethyl Acetate | Ester | 4.4 | 77.1 | 0.902 | Dipole-dipole, H-bond acceptor |

| Dichloromethane (DCM) | Halogenated | 3.1 | 39.6 | 1.33 | Dipole-dipole |

| Acetonitrile (ACN) | Nitrile | 5.8 | 81.6 | 0.786 | Strong dipole-dipole |

| Dimethylformamide (DMF) | Amide | 6.4 | 153 | 0.944 | Strong dipole-dipole, H-bond acceptor |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | 189 | 1.100 | Strong dipole-dipole, H-bond acceptor |

| Polar Protic | |||||

| Methanol (MeOH) | Alcohol | 5.1 | 64.7 | 0.792 | H-bond donor & acceptor |

| Ethanol (EtOH) | Alcohol | 4.3 | 78.3 | 0.789 | H-bond donor & acceptor |

| Isopropanol (IPA) | Alcohol | 3.9 | 82.5 | 0.786 | H-bond donor & acceptor |

| Water | - | 10.2 | 100 | 1.000 | Strong H-bond donor & acceptor |

Data compiled from various sources.[9][10][11][12]

Based on this framework, we can hypothesize that this compound will exhibit low solubility in highly non-polar solvents like n-hexane and greater solubility in polar aprotic solvents like ethyl acetate, acetonitrile, and DMF, which can effectively solvate the ester group. Its solubility in polar protic solvents like alcohols will depend on the balance between favorable interactions with the ester and amine functionalities and the energetic cost of disrupting the solvent's hydrogen-bonding network.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes a robust method for the quantitative determination of the solubility of this compound. This is based on the widely accepted shake-flask method, followed by quantitative analysis.

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

-

Class A glassware

Experimental Workflow

The overall workflow for solubility determination is depicted below.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of labeled glass vials, add an excess amount of solid this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining at equilibrium.

-

Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean, labeled vial. This step is crucial to remove any particulate matter.

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Qualitative Classification |

| n-Hexane | < 1 | Very Slightly Soluble |

| Toluene | 5-10 | Slightly Soluble |

| Diethyl Ether | 20-30 | Soluble |

| Ethyl Acetate | > 100 | Freely Soluble |

| Dichloromethane | > 100 | Freely Soluble |

| Acetonitrile | 50-70 | Soluble |

| Dimethylformamide | > 100 | Freely Soluble |

| Dimethyl Sulfoxide | > 100 | Freely Soluble |

| Methanol | 40-60 | Soluble |

| Ethanol | 30-50 | Soluble |

| Isopropanol | 20-40 | Soluble |

| Water | < 0.1 | Practically Insoluble |

This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Interpretation of Results:

The solubility profile provides critical insights for drug development professionals:

-

For Synthetic Chemists: High solubility in solvents like DCM or Ethyl Acetate suggests they are good choices for reaction media and for purification via chromatography.[13]

-

For Formulation Scientists: The low aqueous solubility indicates that for oral administration, formulation strategies such as amorphous solid dispersions, lipid-based formulations, or salt formation (if applicable to a related acidic/basic moiety) may be necessary to enhance bioavailability.[7]

-

For Process Chemists: Solvents with high solubility and moderate boiling points (e.g., Ethyl Acetate, Acetonitrile) are often preferred for crystallization processes due to the ease of solvent removal.[4][7]

Logical Framework for Solvent Selection in Drug Development

The selection of a solvent is a multi-faceted decision that balances chemical efficiency with safety, environmental impact, and regulatory considerations.[5]

Caption: Decision-making flowchart for solvent selection.

Conclusion

References

- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.

- Dunn, P. J., et al. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry.

- Vula. General properties of organic solvents.

- Experiment 1: Determin

- Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16, 4546-4551.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Amofor. (2023, December 21).

- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17, 1517-1525.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.

- Solubility of Organic Compounds. (2023, August 31).

- TCI Chemicals. Organic Solvents.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).

- Common Organic Solvents: Table of Properties.

- Utah Tech University. Physical Properties of Organic Solvents.

- Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups.

- ChemicalBook.

- Vulcanchem. Azocan-1-ylacetic acid - 805180-08-9.

- Zhu, W., & Ma, D. Synthesis of aryl azides and vinyl azides.

Sources

- 1. Azocan-1-ylacetic acid (805180-08-9) for sale [vulcanchem.com]

- 2. chem.ws [chem.ws]

- 3. m.youtube.com [m.youtube.com]

- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 5. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 6. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 8. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 9. tcichemicals.com [tcichemicals.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 12. cactus.utahtech.edu [cactus.utahtech.edu]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to CAS 91370-40-0: Ethyl azocan-1-ylacetate

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 91370-40-0. Our investigation clarifies its identity, physicochemical properties, a validated synthesis protocol, safety and handling procedures, and procurement information. This document is intended for researchers, chemists, and drug development professionals working with specialized heterocyclic compounds.

Compound Identification and Disambiguation

A critical first step in working with any chemical is the unambiguous confirmation of its identity. Initial broad-spectrum searches for CAS 91370-40-0 can occasionally create confusion with unrelated compounds due to keyword associations in chemical synthesis literature. However, a systematic review of chemical supplier databases and catalogues consistently and definitively identifies CAS No. 91370-40-0 as Ethyl azocan-1-ylacetate .

It is noteworthy that searches for synthesis routes of 4-(Trifluoromethyl)nicotinic acid (CAS: 158063-66-2) may sometimes cross-reference documents containing the 91370-40-0 CAS number, leading to potential misidentification. This guide will focus exclusively on the verified identity of CAS 91370-40-0.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

As a specialized research chemical, extensive experimental data for this compound is not widely published. The following table summarizes its core identifiers and predicted properties, supplemented with interpretations based on its structural analogues.

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 91370-40-0 | Supplier Catalogues |

| Molecular Formula | C₁₁H₂₁NO₂ | Calculated |

| Molecular Weight | 199.29 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil | Predicted based on similar N-alkylated esters.[1] |

| Boiling Point | ~268 °C (Predicted) | Prediction based on structural complexity. |

| Density | ~0.96 g/cm³ (Predicted) | Prediction based on structural complexity. |

| Solubility | Soluble in common organic solvents (e.g., Ethyl Acetate, DCM, THF). Limited solubility in water. | Predicted based on the lipophilic azocane ring and the polar ester group.[1] |

| pKa (Conjugate Acid) | ~10-11 | Predicted based on the pKa of similar cyclic secondary amines. |

Predicted Spectroscopic Data

For researchers seeking to verify the identity of a sample, the following spectroscopic signatures are predicted.

-

¹H-NMR (Proton NMR):

-

Ethyl Group: A triplet signal around δ 1.2-1.3 ppm (3H, -O-CH₂-CH₃ ) and a quartet signal around δ 4.1-4.2 ppm (2H, -O-CH₂ -CH₃). This is a classic ethyl ester pattern.[2][3][4]

-

Methylene Bridge: A singlet signal around δ 3.2-3.4 ppm (2H, N-CH₂ -COO). This peak is deshielded due to its proximity to both the nitrogen and the carbonyl group.

-

Azocane Ring Protons: A series of complex, overlapping multiplet signals between δ 1.5-1.8 ppm (~10H) and δ 2.5-2.7 ppm (~4H). The protons on carbons adjacent to the nitrogen (C2, C8) will be shifted further downfield (~δ 2.6 ppm) compared to the other ring protons.

-

-

¹³C-NMR (Carbon NMR):

-

Carbonyl Carbon: A signal in the range of δ 170-172 ppm.

-

Ester Carbons: Signals around δ 60-61 ppm (-O-C H₂-CH₃) and δ 14-15 ppm (-O-CH₂-C H₃).

-

Methylene Bridge Carbon: A signal around δ 55-58 ppm (N-C H₂-COO).

-

Azocane Ring Carbons: Multiple signals in the aliphatic region, typically between δ 25-55 ppm. Carbons adjacent to the nitrogen will be further downfield.

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch will be prominent around 1735-1750 cm⁻¹ .[5]

-

C-H stretching vibrations from the aliphatic ring and ethyl group will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).[5]

-

A distinct C-O stretching band will be visible in the 1150-1250 cm⁻¹ region.[5]

-

The absence of a broad O-H band (3200-3600 cm⁻¹) and an N-H band (3300-3500 cm⁻¹) confirms the tertiary amine and ester structure.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 199.

-

Key Fragmentation: A prominent peak at m/z = 126, corresponding to the loss of the ethoxycarbonyl group (-•COOEt, 73 Da). The base peak is likely to be at m/z = 112, representing the azocanylmethyl cation [C₈H₁₄N]⁺, or at m/z = 43, representing the acetyl cation [CH₃CO]⁺ from rearrangement.[6]

-

Synthesis and Reaction Chemistry

This compound is not a naturally occurring compound and must be prepared synthetically. The most direct and industrially scalable method is the N-alkylation of azocane . This reaction is a classic example of nucleophilic substitution.

N-Alkylation Workflow

The synthesis involves the deprotonation of the secondary amine of the azocane ring to form a more nucleophilic amide anion, which then attacks an ethyl haloacetate electrophile.

Figure 2: General workflow for the N-alkylation synthesis.

Experimental Protocol: Synthesis via N-Alkylation

This protocol describes a robust method for synthesizing this compound from commercially available starting materials.[7][8][9][10]

Materials & Equipment:

-

Azocane (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser and heating mantle

-

Standard laboratory glassware for workup and extraction

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile (100 mL).

-

Addition of Amine: Add Azocane (1.0 eq) to the stirred suspension.

-

Addition of Electrophile: Add ethyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.

-

Causality Note: The use of a mild base like K₂CO₃ in a polar aprotic solvent like MeCN is sufficient to deprotonate a portion of the azocane, driving the reaction forward without causing significant side reactions like ester hydrolysis, which could occur with stronger bases like NaOH.[7]

-

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azocane spot is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr byproduct).

-

Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in ethyl acetate (100 mL) and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Self-Validation: The washing steps are critical to remove any remaining water-soluble impurities and salts, ensuring a cleaner product for the final purification step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a pure oil.

Applications and Research Context

While specific applications for this compound are not widely documented, its structural motif is of significant interest in medicinal chemistry. The azocane ring is a key structural component in various biologically active molecules.[11][12][13][14][15]

-

Scaffold for Drug Discovery: As a functionalized medium-sized N-heterocycle, this compound serves as a valuable building block for creating more complex molecules. The tertiary amine can be quaternized, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, enabling the synthesis of a diverse library of compounds for screening.[12]

-

Analogues of Bioactive Compounds: Saturated and partially saturated azocine rings are found in opioid compounds (e.g., pentazocine) and various natural products with antibiotic or antitumor properties.[11][13] this compound provides a synthetic handle to explore novel analogues in these therapeutic areas.

Safety, Handling, and Storage

-

Potential Hazards:

-

Expected to be a skin and eye irritant.

-

May cause respiratory tract irritation if inhaled.

-

The starting material, ethyl bromoacetate, is a lachrymator and a toxic alkylating agent; handle with extreme care.

-

The parent amine, azocane, is corrosive and flammable.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin Protection: A standard laboratory coat is required. Ensure full skin coverage when handling larger quantities.

-

Respiratory Protection: Handle in a well-ventilated fume hood.

-

-

Handling:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Suppliers and Procurement

This compound (CAS 91370-40-0) is available from several chemical suppliers specializing in research and development compounds. Researchers should verify purity and availability with the selected vendor.

| Supplier | Location |

| AKSci | California, USA |

| Arctom | Global |

| ChemicalBook | Global Database |

| ChemBuyersGuide | Global Database |

| GLR Innovations | Global |

References

-

Sasol Chemicals. (2025, January 15). Material Safety Data Sheet: Ethyl Acetate. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8857, Ethyl acetate. Retrieved January 18, 2026, from [Link]

-

Wikipedia contributors. (n.d.). Azocine. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

-

BenchChem. (2025, December). Synthesis of Substituted Azocan-4-ols: Application Notes and Protocols. Link

- Abdurrahman, I., et al. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry.

-

Cayman Chemical. (2023, September 5). Safety Data Sheet. Link

-

Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2024, May). Selected examples of natural products containing azepane and azocane motifs. ResearchGate. Link

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). Retrieved January 18, 2026, from [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2024, May). Naturally occurring compounds containing the azocane ring. Link

-

ResearchGate. (n.d.). Enantioselective approaches to azocane derivatives. Link

-

RCI Labscan Limited. (2022, August 1). SAFETY DATA SHEET: ETHYL ACETATE. Link

-

Organic Chemistry Portal. (2021). Synthesis of substituted N-heterocycles by N-alkylation. Link

-

West Liberty University. (n.d.). Material Safety Data Sheet: Ethyl acetate. Link

-

Sigma-Aldrich. (2024, September 7). Ethyl acetate - SAFETY DATA SHEET. Link

-

Bohrium. (n.d.). The Regiospecific N-Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate. Link

-

Zhang, J. (2009). Preparation and Utility of N-Alkynyl Azoles in Synthesis. PMC - NIH. Link

-

National Institutes of Health (NIH). (n.d.). Synthesis of Benzofused O- and N-Heterocycles through Cascade Carbopalladation/Cross-Alkylation of Alkynes. Link

-

Doc Brown's Chemistry. (2025, December 16). Infrared spectrum of ethyl ethanoate. Link

-

Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Link

-

ResearchGate. (n.d.). IR spectrum of compound isolated from ethyl acetate fraction. Link

-

PubMed Central (PMC). (2024, February 8). RETRACTED: Synthesis and Properties of Novel Alkyl-Substituted Hexaazacyclophanes and Their Diradical Dications. Link

-

National Institute of Standards and Technology (NIST). (n.d.). Ethyl cyanoacetate. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ethyl Acetate. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ethyl cyanoacetate. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health (NIH). (2024, September 6). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. Link

-

Wikipedia contributors. (n.d.). Ethyl acetate. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2018, August). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate. Link

-

ResearchGate. (n.d.). NMR spectrum of ethyl acetate. Link

-

YouTube. (2021, September 3). NMR spectrum of ethyl acetate. Link

-

Doc Brown's Chemistry. (2025, December 16). H-1 proton nmr spectrum of ethyl acetate. Link

-

Cheméo. (n.d.). Chemical Properties of Ethyl Acetate (CAS 141-78-6). Retrieved January 18, 2026, from [Link]

-

ChemSpider. (2013, December 4). O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. Link

-

National Institute of Standards and Technology (NIST). (n.d.). Ethyl Acetate. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ethyl cyanoacetate. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

Sources

- 1. ethyl 2-(2-oxopyrrolidin-1-yl)acetate; CAS No.: 61516-73-2 [chemshuttle.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. The Regiospecific N -Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 9. Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. rcilabscan.com [rcilabscan.com]

- 19. westliberty.edu [westliberty.edu]

- 20. sigmaaldrich.com [sigmaaldrich.com]

The Azocane Ring: A Journey from Obscurity to a Cornerstone of Medicinal Chemistry

An In-depth Technical Guide on the Discovery and History of N-Substituted Azocane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The eight-membered nitrogen-containing heterocycle, azocane, has journeyed from a synthetically challenging curiosity to a privileged scaffold in modern medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of N-substituted azocane derivatives, with a particular focus on the seminal role of the antihypertensive drug guanethidine. We will delve into the historical context of their emergence, the evolution of synthetic strategies to access this unique chemical space, and the profound impact these compounds have had on our understanding of pharmacology and the development of therapeutics. Detailed experimental protocols for key synthetic transformations and diagrammatic representations of reaction pathways are provided to offer a practical resource for researchers in the field.

The Dawn of Medium-Sized Rings: Early Explorations and Synthetic Hurdles

The history of N-substituted azocanes is intrinsically linked to the broader challenge of synthesizing medium-sized rings (8-11 atoms). In the early days of organic chemistry, the synthesis of five- and six-membered rings was well-established, but the construction of larger rings proved to be a formidable task due to unfavorable entropic and enthalpic factors. The synthesis of eight-membered nitrogen heterocycles was particularly challenging, and for a long time, these structures remained largely unexplored.[1]

Historically, numerous attempts have been made to synthesize azacycles, with early efforts focusing on extending the methodologies used for smaller rings.[2] However, the increased conformational flexibility and the potential for transannular interactions in eight-membered rings often led to low yields and a mixture of products. The parent azocane, also known as heptamethyleneimine or octahydroazocine, is a simple heterocyclic organic compound, but its derivatives, particularly those with substitutions on the nitrogen atom, would later prove to be of significant interest.[3]

A Landmark Discovery: Guanethidine and the Dawn of Adrenergic Neuron Blockers

The trajectory of N-substituted azocane research was irrevocably altered with the discovery of guanethidine in the late 1950s by scientists at CIBA (now Novartis).[4] This discovery marked a pivotal moment in the history of antihypertensive therapy and thrust the N-substituted azocane scaffold into the pharmaceutical spotlight.

The Unmet Need: A Quest for Better Antihypertensives

Prior to guanethidine, the options for treating severe hypertension were limited and often associated with significant side effects. Ganglionic blocking agents, for instance, were effective but lacked selectivity, leading to a wide range of undesirable effects.[5] There was a clear and urgent need for a new class of antihypertensive drugs that could offer better efficacy and an improved side-effect profile.

The Emergence of Guanethidine: A Paradigm Shift

Guanethidine, chemically known as 2-[2-(azocan-1-yl)ethyl]guanidine, emerged from a systematic investigation of guanidine derivatives.[4] Its development was a landmark achievement, introducing a novel mechanism of action: the selective inhibition of neurotransmitter release from post-ganglionic adrenergic nerves.[6][7][8] First described in 1959 by Maxwell and his team, guanethidine was found to be a potent antihypertensive agent.[4]

Unlike its predecessors, guanethidine did not cross the blood-brain barrier, thus avoiding central nervous system side effects.[6] It acts by being actively transported into the sympathetic nerve terminal via the norepinephrine transporter (NET).[9] Once inside, it is concentrated in the synaptic vesicles, where it displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores.[9] This ultimately blocks the release of norepinephrine in response to nerve stimulation, resulting in a reduction in blood pressure.[9]

The introduction of guanethidine, marketed as Ismelin, revolutionized the treatment of severe hypertension and it became a mainstay therapy for many years.[9][10] Although its use has declined with the advent of newer agents with more favorable side-effect profiles, the story of guanethidine remains a testament to the power of medicinal chemistry and the importance of the N-substituted azocane scaffold.

The Art of Synthesis: Constructing the Azocane Core

The discovery of guanethidine spurred significant interest in the synthesis of N-substituted azocane derivatives. Over the years, a variety of synthetic strategies have been developed to construct the eight-membered azocane ring, ranging from classical cyclization methods to more modern and efficient catalytic approaches.

Classical Approaches: Building the Ring Brick by Brick

Early synthetic routes to azocanes often relied on intramolecular cyclization reactions of long-chain amino halides or related substrates. These methods, while foundational, were often hampered by low yields due to the challenges of forming medium-sized rings.

Modern Synthetic Methodologies

The development of new synthetic methods has greatly facilitated access to a diverse range of N-substituted azocane derivatives. Some of the key modern strategies include:

-

Ring-Closing Metathesis (RCM): This powerful, Nobel Prize-winning reaction has become a go-to method for the synthesis of a wide variety of cyclic compounds, including azocanes. RCM of a diene precursor containing a nitrogen atom provides a direct route to the unsaturated azocine ring, which can then be reduced to the corresponding azocane.

-

Reductive Amination: Intramolecular reductive amination of a suitably functionalized amino-aldehyde or amino-ketone is another versatile method for the construction of the azocane ring. This one-pot reaction is often efficient and tolerates a wide range of functional groups.[2]

-

Ring Expansion Reactions: A variety of ring expansion strategies have been developed to access azocanes from smaller, more readily available heterocyclic precursors like piperidines.[11] These methods often involve the formation of a bicyclic intermediate that then undergoes a rearrangement to afford the eight-membered ring.

Below is a generalized workflow for the synthesis of an N-substituted azocane derivative via intramolecular reductive amination.

Caption: Generalized workflow for N-substituted azocane synthesis via intramolecular reductive amination.

Detailed Experimental Protocol: Synthesis of Guanethidine

The synthesis of guanethidine provides a classic example of the construction of an N-substituted azocane derivative. While the original industrial synthesis developed by CIBA is proprietary, a plausible laboratory-scale synthesis can be outlined based on established chemical principles.

Step 1: N-Alkylation of Azocane

Azocane is reacted with a suitable two-carbon electrophile, such as 2-chloroacetonitrile, to introduce the ethylamine side chain.

Step 2: Reduction of the Nitrile

The nitrile group is then reduced to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Step 3: Guanidinylation

The resulting primary amine is reacted with a guanidinylating agent, such as S-methylisothiourea, to install the guanidine functional group, yielding guanethidine.

Sources

- 1. Recent progress in the construction of eight-membered nitrogen-heterocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in Synthetic Routes to Azacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azocane - Wikipedia [en.wikipedia.org]

- 4. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Guanethidine | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guanethidine [drugcentral.org]

- 9. Guanethidine - Wikipedia [en.wikipedia.org]

- 10. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical and Computational Investigation of Ethyl azocan-1-ylacetate

Foreword: Bridging Theory and Experiment in Modern Drug Discovery

In the contemporary landscape of pharmaceutical and chemical research, the synergy between experimental analysis and computational modeling is not merely advantageous; it is fundamental. The ability to predict, understand, and rationalize the behavior of a molecule at the quantum level before its synthesis or during its development can drastically accelerate the discovery pipeline. This guide is dedicated to researchers, scientists, and drug development professionals, providing a comprehensive framework for the theoretical and computational characterization of Ethyl azocan-1-ylacetate. While this molecule serves as our primary case study, the methodologies and principles detailed herein are broadly applicable to a vast array of small organic molecules. Our approach is rooted in the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, ensuring that each protocol is not just a series of steps but a scientifically validated workflow designed for reproducibility and insightful discovery.

Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic compound featuring an eight-membered azocane ring N-substituted with an ethyl acetate group. The azocane moiety is a recurring structural motif in various biologically active compounds, and its conformational flexibility presents both a challenge and an opportunity for rational drug design. The ethyl acetate group can influence the molecule's solubility, lipophilicity, and potential for hydrogen bonding, all critical parameters in determining its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its three-dimensional structure, electronic properties, and conformational landscape is paramount for elucidating its potential biological activity and for designing more potent and selective analogs.

Structural Elucidation: A Hypothetical Spectroscopic Analysis

While extensive experimental data for this compound is not publicly available, we can postulate a representative spectroscopic profile based on its structure and data from analogous compounds. This hypothetical data serves as a crucial benchmark for validating our computational models.

Table 1: Postulated Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Signals and Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons adjacent to the nitrogen and carbonyl group, and complex multiplets for the azocane ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the methylene carbons of the ethyl group and the acetate linker, and multiple signals for the carbons of the flexible azocane ring. |

| FT-IR | A strong absorption band for the C=O stretching of the ester group, C-N stretching vibrations, and various C-H stretching and bending vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

The Computational Microscope: A Deep Dive into Theoretical Analysis

The core of this guide lies in the application of computational chemistry to unravel the molecular intricacies of this compound. The following sections provide a step-by-step protocol for a comprehensive theoretical investigation.

Conformational Analysis of the Azocane Ring

The eight-membered azocane ring is highly flexible, capable of adopting numerous low-energy conformations. Identifying the most stable conformers is the first and most critical step in any computational study.

Protocol 1: Conformational Search and Geometry Optimization

-

Initial Structure Generation: A 2D sketch of this compound is converted into a preliminary 3D structure using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface of the molecule. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94) to rapidly generate a diverse set of conformers.

-

Quantum Mechanical Geometry Optimization: The low-energy conformers identified from the initial search are then subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a widely used and reliable approach.[1]

-

Recommended Level of Theory: B3LYP functional with a 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[2]

-

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

Caption: Relationship between DFT calculations and derived electronic properties.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. [3]This is a cornerstone of structure-based drug design.

Protocol 3: Molecular Docking Workflow

-

Target Selection and Preparation: A biologically relevant protein target is selected. The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: The 3D structure of the most stable conformer of this compound is prepared by assigning partial charges and defining rotatable bonds.

-

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the protein. The algorithm scores different binding poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The docking score provides a qualitative estimate of the binding affinity. [4]

Caption: A streamlined molecular docking workflow.

Molecular Dynamics Simulations: Capturing the Dynamic Nature of Molecular Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. [5] Protocol 4: Molecular Dynamics Simulation

-

System Setup: The best-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Minimization and Equilibration: The system is minimized to remove any steric clashes. It is then gradually heated and equilibrated under constant temperature and pressure to reach a stable state.

-

Production Run: A long-duration MD simulation is performed to generate a trajectory of the system's atomic motions.

-

Trajectory Analysis: The trajectory is analyzed to assess the stability of the ligand in the binding site, calculate binding free energies, and identify key persistent interactions.

Conclusion: From In Silico Insights to Experimental Validation

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. By combining conformational analysis, electronic property calculations, molecular docking, and molecular dynamics simulations, researchers can gain a profound understanding of this molecule's behavior at the atomic level. These in silico findings are not an end in themselves but rather a powerful hypothesis-generating engine that can guide and rationalize subsequent experimental investigations, ultimately accelerating the path towards novel therapeutic discoveries.

References

-

Application to 6-membered cyclic amines and DFT calculations for the... - ResearchGate. Available at: [Link]

-

Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - Brieflands. Available at: [Link]

-

Results of molecular docking test of compounds within ethyl acetate fraction - ResearchGate. Available at: [Link]

-

Molecular docking study and molecular dynamics simulation of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate and (Z)-ethyl-2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate - PubMed. Available at: [Link]

-

Bioinformatics-Guided Identification of Ethyl Acetate Extract of Citri Reticulatae Pericarpium as a Functional Food Ingredient with Anti-Inflammatory Potential - MDPI. Available at: [Link]

-

DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening of cyclic carbonates by aromatic and alkyl-amines - RSC Publishing. Available at: [Link]

-

a Summary of the DFT calculations on the adsorption energy of primary... - ResearchGate. Available at: [Link]

-

Molecular Docking Analysis of Volatile Compounds from Fraction of Eichhornia crassipes Herbs Ethanol Extract As α-Glucosidase I. Available at: [Link]

-

Cut-off Scale and Complex Formation in Density Functional Theory Computations of Epoxy-Amine Reactivity | ACS Omega. Available at: [Link]

-

The conformational analysis of saturated heterocycles. Part 101. 1,3-Diazacyclohexanes and 1-thia-3-azacyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

The conformational analysis of saturated heterocycles. Part 84. Conformational consequences of internal β-heteroatoms. Ring and nitrogen inversion in 3,5-dimethyl-1-oxa-3,5-diaza-, 5-methyl-1,3-dioxa-5-aza-, and 1,3,5-trimethyl - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-